molecular formula C19H19FN2O5 B603204 2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 1676097-12-3

2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B603204
CAS No.: 1676097-12-3
M. Wt: 374.4g/mol
InChI Key: SKLOABUQKSBIKK-UHFFFAOYSA-N
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Description

2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzoxazole ring, a piperidine ring, and a pyranone structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 6-fluorobenzoic acid, under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzoxazole derivative with a piperidine derivative, often through nucleophilic substitution reactions.

    Pyranone Ring Formation: The final step involves the formation of the pyranone ring through cyclization reactions, typically using hydroxyl-containing precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. The benzoxazole ring is known to interact with certain neurotransmitter receptors, while the piperidine ring may enhance binding affinity. The compound’s hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
  • 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl hexadecanoate

Uniqueness

2-{[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research.

Properties

CAS No.

1676097-12-3

Molecular Formula

C19H19FN2O5

Molecular Weight

374.4g/mol

IUPAC Name

2-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C19H19FN2O5/c20-12-1-2-14-16(7-12)27-21-18(14)11-3-5-22(6-4-11)9-17-19(25)15(24)8-13(10-23)26-17/h1-2,7-8,11,23,25H,3-6,9-10H2

InChI Key

SKLOABUQKSBIKK-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CC4=C(C(=O)C=C(O4)CO)O

Origin of Product

United States

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